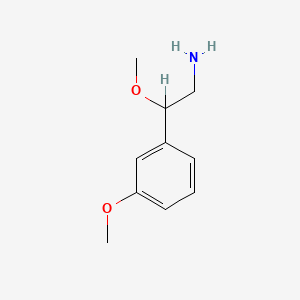

2-Methoxy-2-(3-methoxyphenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-2-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the phenyl ring and the ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to reduce the nitrostyrene intermediate. This method offers a more scalable and efficient approach to producing the compound in larger quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the compound to yield different amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Overview : 2-MPEA serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions to form more complex molecules.

Applications :

- Intermediate in Synthesis : It is commonly used as an intermediate for synthesizing other organic compounds, including pharmaceuticals and specialty chemicals.

| Reaction Type | Description |

|---|---|

| Reductive Amination | Converts aldehydes to amines using reducing agents. |

| Methoxylation | Introduces methoxy groups into organic frameworks. |

Biological Research

Overview : The compound is investigated for its effects on biological systems, particularly in neurotransmitter research.

Applications :

- Neurotransmitter Interaction : Due to its structural similarity to phenethylamines, 2-MPEA may influence neurotransmitter systems, potentially affecting mood and behavior.

| Biological System | Potential Effects |

|---|---|

| CNS | Modulation of neurotransmitter activity. |

| Enzyme Interaction | Possible effects on cytochrome P450 enzymes involved in drug metabolism. |

Medicinal Chemistry

Overview : Research is ongoing into the therapeutic properties of 2-MPEA, particularly its role as a precursor in drug synthesis.

Applications :

- Drug Development : Investigated for potential use in developing new medications targeting various conditions.

| Therapeutic Area | Potential Applications |

|---|---|

| Psychiatry | Possible antidepressant or anxiolytic effects. |

| Pain Management | Analgesic properties under investigation. |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of phenethylamine derivatives on neurotransmitter systems, researchers found that compounds similar to 2-MPEA could significantly alter serotonin levels in animal models. This suggests potential applications in treating mood disorders.

Case Study 2: Drug Metabolism

Research focusing on the interaction of 2-MPEA with cytochrome P450 enzymes indicated that it could affect the metabolism of co-administered drugs. This finding raises important considerations for pharmacokinetics and drug interactions, particularly in polypharmacy scenarios.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxyphenethylamine: Similar in structure but lacks the additional methoxy group on the ethanamine chain.

2-Methoxyphenethylamine: Differs by the position of the methoxy group on the phenyl ring.

4-Methoxyphenethylamine: Another isomer with the methoxy group at the para position.

Uniqueness

2-Methoxy-2-(3-methoxyphenyl)ethanamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenethylamine derivatives and contributes to its specific properties and applications .

Biologische Aktivität

Overview

2-Methoxy-2-(3-methoxyphenyl)ethanamine, also known as 3-MPEA, is an organic compound with the molecular formula C10H15NO2 and a molecular weight of approximately 181.24 g/mol. Its structure features a methoxy group attached to a phenyl ring at the meta position, which is significant for its biological activity. This compound belongs to the class of phenethylamines, which are known for their diverse effects on neurotransmitter systems in the brain.

The exact mechanism of action of this compound remains largely unexplored. However, due to its structural similarity to other phenethylamines, it is hypothesized that it may interact with neurotransmitter systems, potentially influencing mood, cognition, and behavior. Specifically, it may modulate the activity of enzymes such as cytochrome P450 2D6, which is crucial for drug metabolism. This interaction suggests that it could affect the pharmacokinetics of drugs metabolized by this enzyme.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuromodulation : Similar compounds have been shown to act as neuromodulators, which could imply potential effects on mood and cognitive functions.

- Enzyme Interaction : The compound's interaction with cytochrome P450 2D6 suggests it may influence drug metabolism and interactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxyphenethylamine | C9H13NO | Similar structure; used as a precursor in synthesis |

| 4-Methoxyphenethylamine | C9H13NO | Different methoxy position; potential different activity |

| 2-(2-Methoxyphenyl)ethylamine | C9H13NO | Structural variation; used in similar synthetic pathways |

| 2-(4-Methoxyphenyl)ethylamine | C9H13NO | Another positional isomer; differing reactivity |

This table highlights how the unique methoxy substitution pattern in this compound may influence its reactivity and biological interactions compared to its analogs.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Specific areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with neurotransmitter systems.

- Pharmacokinetic Studies : Investigating how this compound affects drug metabolism and interactions with other pharmaceuticals.

- Clinical Trials : Conducting trials to assess its safety, efficacy, and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLTKFZPJGKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.